Ethyl 2-chloro-6-hydroxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as diethyl 2,2′-(ethane-1,2-diyldioxy)dibenzoate, involves reactions like the esterification of ethyl 2-hydroxybenzoate with 1,2-dichloroethane. This process highlights the importance of understanding the reactivity of ethyl 2-hydroxybenzoate derivatives and their potential to form complex structures through simple synthetic routes (Shi, Qin, & Ma, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-chloro-6-hydroxybenzoate, such as ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate, has been elucidated using X-ray crystal structure determination. These analyses reveal the planarity of the molecule and the spatial arrangement of functional groups, which are crucial for understanding the chemical behavior and reactivity of such compounds (Gillespie et al., 1981).
Chemical Reactions and Properties
The reactivity of ethyl 2-chloro-6-hydroxybenzoate can be inferred from studies on similar molecules, which undergo various chemical reactions, including thermal rearrangement and reactions with ethylene chlorohydrin. These reactions often result in complex structures and can lead to unexpected products, illustrating the diverse reactivity of chloro- and hydroxy-substituted benzoates (Makhmudov, Ambartsumova, & Tashkhodzhaev, 1996).
Physical Properties Analysis
The physical properties of ethyl 2-chloro-6-hydroxybenzoate derivatives, such as their melting points, solubility, and crystal packing, can be understood through the study of closely related compounds. The crystal packing, for example, is often dominated by van der Waals forces, as seen in similar molecular structures (Shi, Qin, & Ma, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents and conditions, can be gleaned from the synthesis and characterization of related compounds. For instance, the catalyzed synthesis of ethyl p-hydroxybenzoate using nanosolid superacid SO_4~(2-)/Fe_2O_3 highlights the potential catalytic routes for modifying the chemical properties of ethyl 2-chloro-6-hydroxybenzoate (Zhu Wan-ren, 2008).
Scientific Research Applications
Synthesis and Chemical Properties :
- Ethyl 2-chloro-6-hydroxybenzoate is used in the synthesis of other chemical compounds. It acts as an intermediate in the production of compounds like 2,6-Dichlorophenol through processes involving decarboxylation, chlorination, and hydrolysis (Tarbell, Wilson, & Fanta, 2003).
- It is also involved in the synthesis of molecular compounds like Diethyl 2,2′-(ethane-1,2-diyldioxy)dibenzoate, demonstrating its utility in organic chemistry (Shi, Qin, & Ma, 2014).
Environmental and Health Impact Studies :
- Ethyl 2-chloro-6-hydroxybenzoate is related to parabens, a group of preservatives used in various consumer products. Studies have investigated the photodegradation of parabens, including ethyl paraben, and their environmental impact (Gmurek et al., 2015).
- Another study focused on the occurrence, fate, and behavior of parabens in aquatic environments, including their biodegradability and interactions with free chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods and Detection :
- Research has been conducted on the development of methods for the determination of parabens, including ethyl 4-hydroxybenzoate, in water samples using techniques like electromembrane extraction (Villar-Navarro et al., 2016).
Pharmaceutical Applications :
- The compound's relation to parabens extends to pharmaceutical applications, as parabens are used as preservatives in pharmaceutical products. Studies on their antimicrobial efficacy and safety have been conducted (Aalto, Firman, & Rigler, 1953).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-chloro-6-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKKVNUDLGBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554142 | |
Record name | Ethyl 2-chloro-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-hydroxybenzoate | |
CAS RN |
112270-06-1 | |
Record name | Ethyl 2-chloro-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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